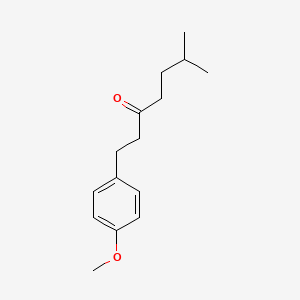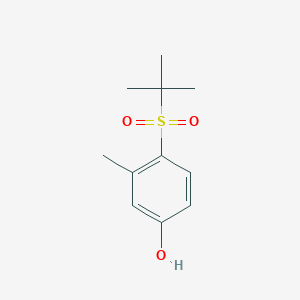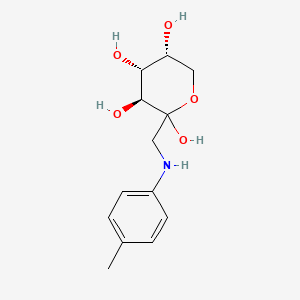
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes dodecyl and octyl chains, as well as nitro and hydroxy groups attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivativesThe dodecyl and octyl chains are then attached via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups under specific conditions.
Substitution: Replacement of hydroxy or nitro groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide in 1,4-dioxane for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as aminoanthraquinones or substituted anthraquinones, which can have different properties and applications .
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Shares similar functional groups but lacks the dodecyl and octyl chains.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains multiple amino groups and is used in polymer synthesis.
Uniqueness
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These chains enhance its solubility in organic solvents and influence its reactivity, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
90995-96-3 |
|---|---|
Molekularformel |
C34H46N2O8 |
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
2-dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione |
InChI |
InChI=1S/C34H46N2O8/c1-3-5-7-9-11-12-13-14-16-18-20-24-22-26(36(43)44)28-30(32(24)38)34(40)29-27(33(28)39)25(35(41)42)21-23(31(29)37)19-17-15-10-8-6-4-2/h21-22,37-38H,3-20H2,1-2H3 |
InChI-Schlüssel |
LQBXVATWJXHLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CCCCCCCC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)


![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)




